

Detailed Application Notes and Protocols for a GSK4027 NanoBRET Assay

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Compound of Interest

Compound Name: GSK 4027

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed protocols for utilizing the NanoBRET™ Target Engagement (TE) Assay to characterize the intracellular interaction of the chemical probe GSK4027 with its primary targets, the bromodomains of p300/CBP-associated factor (PCAF, also known as KAT2B) and General Control Nonderepressible 5 (GCN5, also known as KAT2A).

Introduction

GSK4027 is a potent and selective chemical probe for the bromodomains of PCAF and GCN5, which are histone acetyltransferases (HATs) implicated in a variety of cellular processes, including transcriptional regulation, retroviral infection, inflammation, and cancer development. [1][2][3] The NanoBRET TE Assay is a powerful tool for measuring compound binding to target proteins within intact cells in real-time. This technology relies on Bioluminescence Resonance Energy Transfer (BRET), an energy transfer phenomenon occurring between a NanoLuc® luciferase-tagged protein (the energy donor) and a fluorescently labeled tracer that binds to the same protein (the energy acceptor). [4] Competitive displacement of the tracer by a test compound, such as GSK4027, results in a quantifiable decrease in the BRET signal, allowing for the determination of intracellular target engagement and affinity.

Principle of the GSK4027 NanoBRET Target Engagement Assay

The NanoBRET TE Assay for GSK4027 is designed to measure the displacement of a fluorescent tracer from the PCAF or GCN5 bromodomain by the unlabeled GSK4027 compound in live cells. The assay typically utilizes cells co-expressing a NanoLuc® luciferase-fused full-length PCAF or GCN5 protein and a HaloTag®-fused histone H3.3 protein. The HaloTag® is then labeled with a fluorescent ligand, creating the energy acceptor. In the absence of a competitor, the binding of the NanoLuc®-PCAF/GCN5 to the fluorescently labeled HaloTag®-Histone H3.3 brings the donor and acceptor into close proximity, resulting in a high BRET signal. When GSK4027 is introduced, it competes with the histone for binding to the PCAF/GCN5 bromodomain, leading to a dose-dependent reduction in the BRET signal.

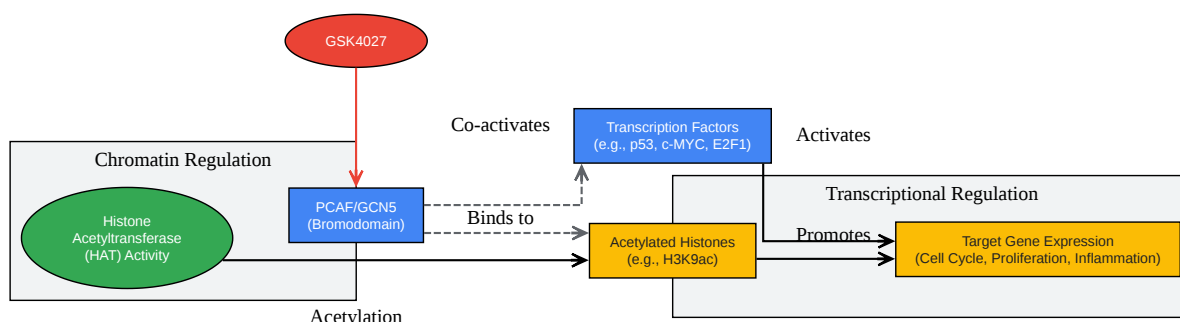
Quantitative Data Summary

The following table summarizes the binding affinity and selectivity of GSK4027 for PCAF, GCN5, and other bromodomains as determined by various assays.

Target	Assay Type	Potency (IC50/Ki)	Reference
PCAF	TR-FRET	IC50 = 40 nM	[5]
PCAF	BROMOscan	Ki = 1.4 nM	[5][6]
GCN5	BROMOscan	Ki = 1.4 nM	[5][6]
PCAF	NanoBRET	IC50 = 60 nM	[5][7]
BRPF3	BROMOscan	Ki = 100 nM	[5]
BRD1	BROMOscan	Ki = 110 nM	[5]
FALZ	BROMOscan	Ki = 130 nM	[5]
BRPF1	BROMOscan	Ki = 140 nM	[5]
BET Family	Various	>18,000-fold selectivity over PCAF/GCN5	[7]

Signaling Pathway

PCAF and GCN5 are key transcriptional co-activators that function by acetylating histone and non-histone proteins.[1][2] This acetylation of lysine residues on histone tails generally leads to a more open chromatin structure, facilitating the access of transcription factors to DNA and promoting gene expression.[2] By inhibiting the bromodomain of PCAF/GCN5, GSK4027 prevents the "reading" of these acetylation marks, thereby disrupting the recruitment of transcriptional machinery to target gene promoters. This can lead to the downregulation of genes involved in cell cycle progression, proliferation, and inflammation.[8]



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Figure 1: Simplified signaling pathway of PCAF/GCN5 and the inhibitory action of GSK4027.

Experimental Protocols

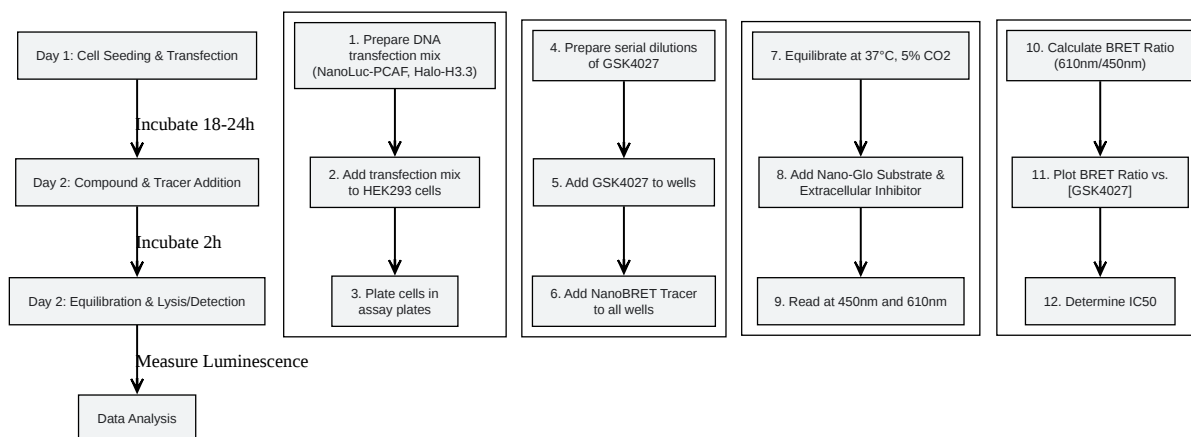
The following protocols are adapted from standard Promega NanoBRET™ Target Engagement assays and are specifically tailored for the analysis of GSK4027 with PCAF/GCN5.

Materials and Reagents

- HEK293 cells (or other suitable cell line)
- DMEM with 10% FBS and 1% Penicillin-Streptomycin
- Opti-MEM™ I Reduced Serum Medium

- Plasmid DNA:
 - NanoLuc®-PCAF fusion vector (or NanoLuc®-GCN5)
 - HaloTag®-Histone H3.3 fusion vector
 - Transfection carrier DNA (e.g., pGEM®-3Zf(-) Vector)
- FuGENE® HD Transfection Reagent
- GSK4027 (and negative control GSK4028, if desired) dissolved in DMSO
- NanoBRET™ Tracer (a cell-permeable fluorescent ligand that binds to the PCAF/GCN5 bromodomain)
- Tracer Dilution Buffer
- NanoBRET™ Nano-Glo® Substrate
- Extracellular NanoLuc® Inhibitor
- White, 96-well or 384-well assay plates (tissue culture treated for adherent assays)
- Plate reader capable of measuring luminescence at 450nm and 610nm

Experimental Workflow



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Figure 2: Experimental workflow for the GSK4027 NanoBRET Target Engagement Assay.

Detailed Protocol

Day 1: Cell Transfection and Plating

- Prepare a DNA master mix in Opti-MEM™ containing the NanoLuc®-PCAF (or GCN5) fusion vector and the HaloTag®-Histone H3.3 fusion vector at an optimized ratio (e.g., 1:10 donor to acceptor ratio is a good starting point). Include carrier DNA to bring the total DNA concentration to 10 ng/μL.
- Add FuGENE® HD Transfection Reagent to the DNA master mix at a 1:3 ratio (μL of reagent to μg of DNA).

- Incubate the mixture for 10-15 minutes at room temperature to allow for the formation of transfection complexes.
- While the transfection complex is incubating, resuspend HEK293 cells to a concentration of 2×10^5 cells/mL in DMEM + 10% FBS.
- Add the transfection complex to the cell suspension and mix gently.
- Dispense the cell suspension into a white, tissue culture-treated 96-well or 384-well assay plate.
- Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO₂.

Day 2: Compound Treatment and Assay Measurement

- Prepare serial dilutions of GSK4027 in Opti-MEM™. It is recommended to perform an 11-point dose-response curve, starting from a high concentration (e.g., 100 µM) and performing 1:3 or 1:5 serial dilutions. Include a vehicle control (DMSO only).
- Prepare the NanoBRET™ Tracer solution at the recommended concentration in Opti-MEM™.
- Add the diluted GSK4027 or vehicle control to the appropriate wells of the assay plate containing the transfected cells.
- Immediately after adding the compound, add the NanoBRET™ Tracer solution to all wells.
- Incubate the plate for 2 hours at 37°C in a 5% CO₂ incubator to allow the binding to reach equilibrium.
- Prepare the NanoBRET™ Nano-Glo® Substrate detection reagent by mixing the substrate with the Extracellular NanoLuc® Inhibitor in Opti-MEM™ according to the manufacturer's instructions.
- Add the detection reagent to all wells.
- Read the plate within 10-20 minutes on a luminometer equipped with filters for donor emission (450nm) and acceptor emission (610nm).

Data Analysis

- Calculate the Raw BRET Ratio: For each well, divide the acceptor emission value (610nm) by the donor emission value (450nm).
 - $\text{BRET Ratio} = (\text{Emission at 610nm}) / (\text{Emission at 450nm})$
- Normalize the Data: Normalize the BRET ratios to the vehicle control (considered 100% engagement) and a control with a saturating concentration of a known inhibitor or no tracer (considered 0% engagement), if available.
- Generate a Dose-Response Curve: Plot the normalized BRET ratio as a function of the logarithm of the GSK4027 concentration.
- Determine the IC50: Fit the dose-response curve using a four-parameter logistic regression model to determine the IC50 value, which represents the concentration of GSK4027 required to displace 50% of the tracer from the target protein.

Conclusion

The NanoBRET™ Target Engagement Assay provides a robust and quantitative method to assess the intracellular activity of GSK4027 against its targets, PCAF and GCN5. This detailed guide offers the necessary protocols and background information to successfully implement this assay, enabling researchers to further investigate the therapeutic potential of targeting these critical epigenetic regulators.

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